molecular formula C14H17N3O6S B13044219 Mezlocillin impurity II

Mezlocillin impurity II

Cat. No.: B13044219
M. Wt: 355.37 g/mol
InChI Key: UHGSRPQOKQEZSO-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Mezlocillin impurity II undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidants and methanol, with reaction conditions varying based on the desired product. Major products formed from these reactions include various isomers and degradation products .

Mechanism of Action

As a genotoxic impurity, mezlocillin impurity II exerts its effects through the presence of an acyl chloride group, which is known to be mutagenic and carcinogenic. The compound’s molecular targets and pathways involve interactions with DNA, leading to potential genetic mutations and cancer development .

Comparison with Similar Compounds

Mezlocillin impurity II can be compared with other impurities found in mezlocillin, such as:

These impurities share similar formation pathways but differ in their chemical structures and potential effects. This compound is unique due to its specific genotoxic potential, necessitating stringent control measures in pharmaceutical preparations .

Properties

Molecular Formula

C14H17N3O6S

Molecular Weight

355.37 g/mol

IUPAC Name

methyl (2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetate

InChI

InChI=1S/C14H17N3O6S/c1-23-12(18)11(10-6-4-3-5-7-10)15-13(19)16-8-9-17(14(16)20)24(2,21)22/h3-7,11H,8-9H2,1-2H3,(H,15,19)/t11-/m1/s1

InChI Key

UHGSRPQOKQEZSO-LLVKDONJSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=CC=CC=C1)NC(=O)N2CCN(C2=O)S(=O)(=O)C

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)N2CCN(C2=O)S(=O)(=O)C

Origin of Product

United States

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